

"Isovitexin 7-O-rutinoside" potential as an anticancer agent

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Compound of Interest

Compound Name: Isovitexin 7-O-rutinoside

Cat. No.: B15586288

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A Technical Guide to the Anticancer Potential of Isovitexin

An Important Note on Nomenclature: This technical guide focuses on the anticancer properties of Isovitexin (also known as apigenin-6-C-glucoside). While the initial query specified "**Isovitexin 7-O-rutinoside**," a comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the anticancer activity of this specific rutinoside. The vast majority of research is centered on Isovitexin. Therefore, this document provides an in-depth analysis of Isovitexin as a potential anticancer agent, for which substantial data exists.

Executive Summary

Isovitexin (apigenin-6-C-glucoside) is a naturally occurring C-glycosylflavonoid found in numerous medicinal and edible plants.[1][2] Emerging preclinical evidence has established its potential as a potent anticancer agent across various malignancies, including colon, breast, lung, osteosarcoma, and prostate cancers.[2][3][4] Isovitexin exerts its antitumor effects through a multi-targeted approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting cancer stem cell (CSC) properties.[2][3] Its mechanisms of action involve the modulation of critical cellular signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways, and epigenetic regulation.[1][3] This document provides a detailed overview of the quantitative data supporting its efficacy, the experimental methodologies used for its evaluation, and the signaling pathways central to its anticancer activity.

Quantitative Efficacy Data

The anticancer activity of Isovitexin has been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose-dependent inhibitory effect on cancer cell proliferation and tumor growth.

In Vitro Cytotoxicity

Isovitexin has shown significant cytotoxic effects against a range of human cancer cell lines, with minimal impact on non-cancerous cells.

Cell Line	Cancer Type	IC50 Value (μmol/L)	Reference
HCT116	Colon Cancer	29.79 ± 2.32	[1]
SW480	Colon Cancer	33.53 ± 2.45	[1]
HT29	Colon Cancer	37.24 ± 2.56	[1]
LoVo	Colon Cancer	19.31 ± 2.49	[1]
MCF-7	Breast Cancer	< 0.01 (at <10 nM caused 46% apoptosis)	[5][6]
U2OS-SC	Osteosarcoma Spheres	Approx. 3.0 - 10.0	[2]
MG63-SC	Osteosarcoma Spheres	Approx. 3.0 - 10.0	[2]

In Vivo Tumor Growth Inhibition

In xenograft animal models, Isovitexin treatment has led to a significant reduction in tumor volume and weight.

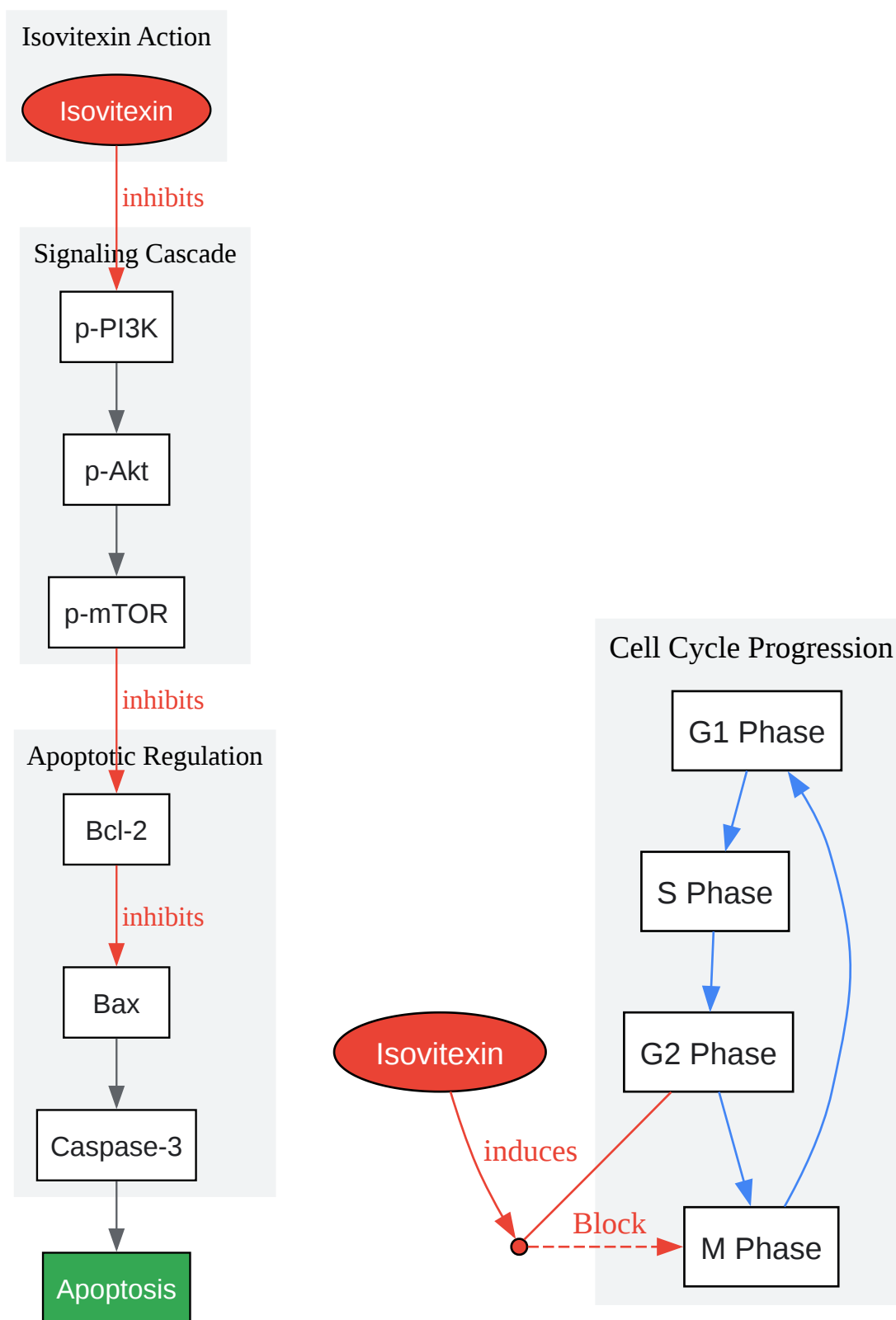
Animal Model	Cancer Type	Treatment Regimen	Outcome	Reference
Nude Mice	Colon Cancer (HCT116 Xenograft)	Not specified	Decreased tumor volume and weight	[1]
Nude Mice	Lung Cancer Stem-like Cells	12.5, 25, 50 mg/kg via gavage	Dose-dependent inhibition of tumor growth	[4]

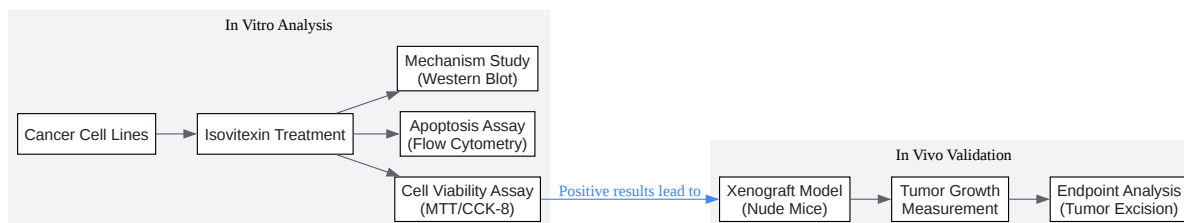
Core Anticancer Mechanisms and Signaling Pathways

Isovitexin's therapeutic effects are rooted in its ability to modulate key signaling networks that govern cell survival, proliferation, and death.

Induction of Apoptosis via PI3K/Akt/mTOR Pathway

A primary mechanism of Isovitexin is the induction of apoptosis through the downregulation of the PI3K/Akt/mTOR signaling cascade.[1][3] Treatment with Isovitexin leads to decreased phosphorylation of PI3K, Akt, and mTOR.[1] This inactivation results in a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax, ultimately activating executioner caspases like Caspase-3 and promoting programmed cell death.[1][3]





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